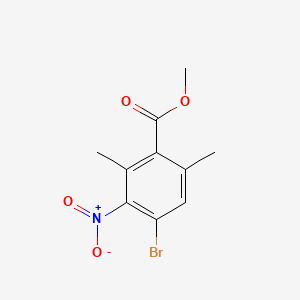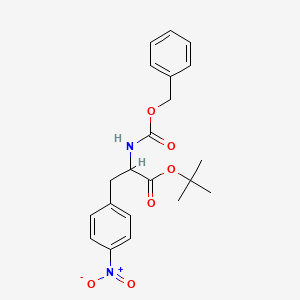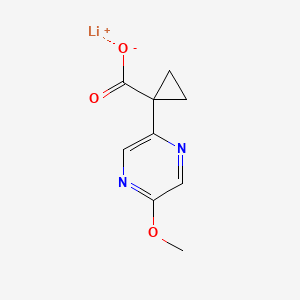
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C9H9LiN2O3 and a molecular weight of 200.12 g/mol . This compound features a lithium ion coordinated to a cyclopropane carboxylate group, which is further substituted with a methoxypyrazinyl moiety.
Méthodes De Préparation
The synthesis of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor.
Introduction of the carboxylate group: The cyclopropane ring is then functionalized with a carboxylate group through a carboxylation reaction.
Attachment of the methoxypyrazinyl group: The final step involves the coupling of the methoxypyrazinyl group to the cyclopropane carboxylate via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxypyrazinyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: can be compared with other similar compounds, such as:
- Lithium(1+) 1-(5-trifluoromethylpyridin-2-yl)cyclopropane-1-carboxylate : This compound features a trifluoromethyl group instead of a methoxy group, which can lead to different chemical and biological properties.
- Lithium(1+) 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate : The presence of a chloro group instead of a methoxy group can affect the compound’s reactivity and interactions.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H9LiN2O3 |
|---|---|
Poids moléculaire |
200.1 g/mol |
Nom IUPAC |
lithium;1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H10N2O3.Li/c1-14-7-5-10-6(4-11-7)9(2-3-9)8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
WUAXDWMENRLYMC-UHFFFAOYSA-M |
SMILES canonique |
[Li+].COC1=NC=C(N=C1)C2(CC2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


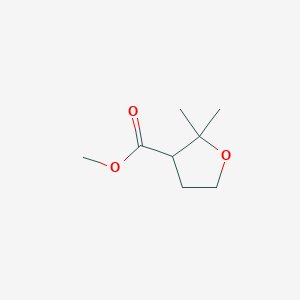
![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)
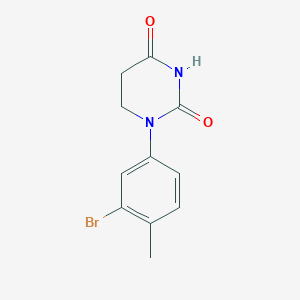

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)
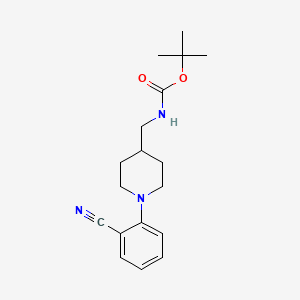

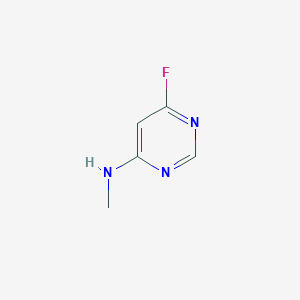
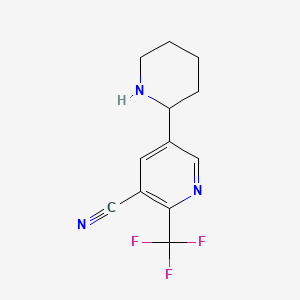
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
